Cyclohexylmethylmagnesium bromide

Catalog No.
S1902044
CAS No.
35166-78-0
M.F
C7H13BrMg
M. Wt
201.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexylmethylmagnesium bromide

CAS Number

35166-78-0

Product Name

Cyclohexylmethylmagnesium bromide

IUPAC Name

magnesium;methanidylcyclohexane;bromide

Molecular Formula

C7H13BrMg

Molecular Weight

201.39 g/mol

InChI

InChI=1S/C7H13.BrH.Mg/c1-7-5-3-2-4-6-7;;/h7H,1-6H2;1H;/q-1;;+2/p-1

InChI Key

UFQSTBGEWZUCBQ-UHFFFAOYSA-M

SMILES

[CH2-]C1CCCCC1.[Mg+2].[Br-]

Canonical SMILES

[CH2-]C1CCCCC1.[Mg+2].[Br-]

Synthesis of Complex Molecules:

CMGriBr is a valuable reagent for the synthesis of various complex organic molecules, including alcohols, ethers, and amines. Its reactivity stems from the nucleophilic character of the carbon atom adjacent to the magnesium center. This carbon atom readily attacks the electrophilic carbonyl carbon of carbonyl compounds, forming a new carbon-carbon bond. The reaction pathway typically involves the following steps:

  • Grignard reagent formation: CMRiBr is prepared by reacting cyclohexylmethyl bromide (C6H11CH2Br) with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF).
  • Nucleophilic addition: The Grignard reagent (CMGriBr) reacts with a carbonyl compound, forming a new carbon-carbon bond between the cyclohexylmethyl group and the carbonyl carbon.
  • Protonation quench: The reaction is quenched by adding water or a mild acid, resulting in the desired organic product.

The specific product obtained depends on the type of carbonyl compound used. For instance, reacting CMRiBr with formaldehyde (HCHO) yields cyclohexylmethanol (C6H11CH2OH), while reacting with benzaldehyde (C6H5CHO) affords 1-phenylcyclohexanemethanol (C6H11CH2CH(OH)C6H5). []

Modification of Bioactive Molecules:

CMGriBr finds applications in modifying the structure of bioactive molecules, such as pharmaceuticals and natural products. The controlled introduction of the cyclohexylmethyl group can modulate the biological properties of these molecules. For example, CMRiBr can be used to synthesize cyclohexylmethyl-derivatives of steroids, which may exhibit altered hormonal activity compared to the parent steroid. []

Cyclohexylmethylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. It consists of a cyclohexyl group attached to a methyl group, with magnesium bromide serving as the metal component. This compound is notable for its reactivity, particularly in nucleophilic addition reactions, making it valuable in organic synthesis.

CMMB is a hazardous compound due to its reactivity with water and air. It can ignite spontaneously upon contact with moisture and should be handled with appropriate care under anhydrous conditions [, ].

  • Reacts violently with water, releasing flammable hydrogen gas [, ].
  • Can cause severe skin burns and eye damage [, ].
  • Suspected carcinogen [, ].

Cyclohexylmethylmagnesium bromide participates in various reactions, primarily involving nucleophilic additions to electrophiles. Common reactions include:

  • Addition to Carbonyl Compounds: When reacted with aldehydes or ketones, it forms alcohols. For instance, its reaction with methanal yields cyclohexyl methanol after hydrolysis of the intermediate adduct .
  • Reactions with Carbon Dioxide: It can convert carbon dioxide into cyclohexanecarboxylic acid through a two-step process involving the formation of a magnesium carboxylate intermediate .

Cyclohexylmethylmagnesium bromide is synthesized through the reaction of bromocyclohexane with magnesium metal in dry ether. The process involves:

  • Preparation: Bromocyclohexane is added to a mixture of magnesium turnings and dry ether.
  • Reaction Conditions: The mixture is heated under reflux to facilitate the reaction, during which magnesium dissolves and forms the Grignard reagent.
  • Isolation: The resulting solution is usually filtered to remove any unreacted magnesium and other impurities .

The primary applications of cyclohexylmethylmagnesium bromide include:

  • Organic Synthesis: It is widely used for synthesizing alcohols and carboxylic acids from carbonyl compounds and carbon dioxide.
  • Research: In academic laboratories, it serves as a reagent for studying reaction mechanisms and developing new synthetic pathways.

Cyclohexylmethylmagnesium bromide shares similarities with other Grignard reagents but exhibits unique characteristics due to its specific structure. Here are some comparable compounds:

CompoundStructureUnique Features
Methylmagnesium bromideCH₃MgBrSimple alkyl group; widely used in synthesis
Phenylmagnesium bromideC₆H₅MgBrContains an aromatic ring; different reactivity
Ethylmagnesium bromideC₂H₅MgBrAliphatic chain; less sterically hindered

Cyclohexylmethylmagnesium bromide stands out due to its cyclic structure, which can influence steric hindrance and reactivity patterns compared to linear or aromatic Grignard reagents.

The foundation for understanding cyclohexylmethylmagnesium bromide lies in the revolutionary discovery of organomagnesium compounds by French chemist François Auguste Victor Grignard at the University of Lyon in 1900. Grignard's breakthrough came during his doctoral research under the supervision of Philippe Barbier, who had initially been investigating the use of organozinc compounds for the synthesis of tertiary alcohols. When zinc proved insufficiently reactive, Barbier suggested replacing it with the more active magnesium metal, leading to Grignard's systematic investigation of organomagnesium chemistry.

The historical significance of this discovery cannot be overstated, as it provided organic chemists with their first reliable method for forming carbon-carbon bonds under relatively mild conditions. Grignard's initial work demonstrated that treating an organic halide with magnesium metal in diethyl ether produced a cloudy solution containing an organomagnesium compound that could subsequently react with aldehydes and ketones to produce secondary and tertiary alcohols. This methodology was so fundamentally important to synthetic chemistry that Grignard was awarded the Nobel Prize in Chemistry in 1912, sharing the honor with Paul Sabatier.

The development of Grignard reagents represented a paradigm shift in organic synthesis, moving beyond simple functional group interconversions to enable the construction of complex carbon frameworks. During the past 100 years, these reagents have probably been the most widely used organometallic reagents in both academic and industrial settings. Their broad applications in organic and organometallic synthesis made these new organomagnesium reagents an instant success, with their ease of preparation and general stability in ethereal solution contributing significantly to their widespread adoption.

Interestingly, the first organomagnesium halide was actually prepared by Herman Fleck of Philadelphia in 1890, who synthesized phenylmagnesium bromide by reacting diphenylmagnesium with bromine. However, Fleck failed to recognize the formation and potential of phenylmagnesium bromide because he used excess bromine, which destroyed the product, allowing him to isolate only bromobenzene. This historical footnote illustrates how scientific discovery often depends on recognizing the significance of unexpected results and systematic investigation of unusual observations.

Structural and Electronic Properties of Cyclohexylmethylmagnesium Bromide

Cyclohexylmethylmagnesium bromide exhibits the characteristic structural features of Grignard reagents while possessing unique properties derived from its specific organic substituents. The compound has a molecular formula of carbon seven hydrogen thirteen bromine magnesium and a molecular weight of 201.39 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is magnesium semicolon methanidylcyclohexane semicolon bromide, reflecting its ionic character in solution.

The structural arrangement of cyclohexylmethylmagnesium bromide follows the general pattern observed in Grignard reagents, where the magnesium center adopts a tetrahedral geometry when dissolved in Lewis basic solvents. Unlike the simplified representation as carbon-magnesium-halogen, the actual structure in solution involves coordination of two ether molecules to the magnesium center, giving it the more accurate formula cyclohexylmethylmagnesium bromide bis(ether). This solvation is crucial for the stability and reactivity of the compound, as the ether ligands help stabilize the highly polar carbon-magnesium bond.

The electronic properties of cyclohexylmethylmagnesium bromide are dominated by the highly polar nature of the carbon-magnesium bond, which arises from the significant difference in electronegativity between carbon and magnesium. This polarity renders the carbon atom strongly nucleophilic, making it an excellent carbon nucleophile for attacking electrophilic centers. The cyclohexyl group provides steric bulk that can influence the regioselectivity and stereochemistry of reactions, while the methyl group attached to the magnesium offers a smaller, more reactive site for certain transformations.

PropertyValueSource
Molecular FormulaCarbon Seven Hydrogen Thirteen Bromine Magnesium
Molecular Weight201.39 grams per mole
Density0.966 grams per milliliter at 25 degrees Celsius
Physical StateColorless to yellow to brown liquid
Solvent RequirementsTetrahydrofuran or diethyl ether
Chemical Abstracts Service Number35166-78-0

The compound exists in solution as part of the Schlenk equilibrium, a dynamic process where two equivalents of the organomagnesium halide equilibrate with one equivalent each of dialkylmagnesium and magnesium halide salt. This equilibrium can be represented as: two cyclohexylmethylmagnesium bromide molecules equilibrating with magnesium bromide plus bis(cyclohexylmethyl)magnesium. The position of this equilibrium is influenced by factors such as solvent choice, temperature, and concentration, which can significantly affect the reactivity and selectivity of synthetic transformations.

Role in Modern Synthetic Organic Chemistry

Cyclohexylmethylmagnesium bromide has established itself as a versatile synthetic intermediate in contemporary organic chemistry, finding applications in diverse areas ranging from materials science to pharmaceutical development. The compound's utility extends far beyond traditional Grignard reactions, encompassing sophisticated transformations that take advantage of its unique structural features and electronic properties.

In modern synthetic applications, cyclohexylmethylmagnesium bromide serves as a key reactant in several specialized processes. These include isomerization polymerization of alkenylcyclohexanes, where the compound facilitates the rearrangement and polymerization of cyclic alkenes to produce materials with specific mechanical and thermal properties. The intramolecular rearrangements of vinylidenecyclopropanes represent another important application, where the Grignard reagent promotes ring-opening and rearrangement reactions that provide access to complex cyclic structures.

The cycloisomerization of cyclic and acyclic enynes constitutes a particularly significant application area for cyclohexylmethylmagnesium bromide. In these transformations, the organomagnesium compound facilitates the formation of new ring systems through intramolecular cyclization reactions, enabling the synthesis of polycyclic frameworks that would be difficult to access through other methods. These reactions often proceed with high efficiency and selectivity, making them valuable tools for constructing complex natural product-like structures.

Beyond these specialized transformations, cyclohexylmethylmagnesium bromide plays a crucial role in the synthesis of biologically active molecules. The compound has been employed in the preparation of dipeptidyl boronic acid proteasome inhibitors, which represent an important class of anticancer therapeutics targeting the ubiquitin-proteasome system. These inhibitors work by blocking protein degradation pathways that are essential for cancer cell survival, making them valuable tools for cancer treatment research.

The synthesis of substituted 1,3-dihydroindole-2-ones with antitumor effects represents another significant application of cyclohexylmethylmagnesium bromide in medicinal chemistry. These heterocyclic compounds possess structural features that are common in many bioactive natural products and pharmaceutical agents, and the Grignard reagent provides an efficient route for introducing the cyclohexylmethyl substituent with precise control over regiochemistry and stereochemistry.

Additionally, cyclohexylmethylmagnesium bromide has found utility in the development of sulfur-free transition state nucleoside analog inhibitors of methylthioadenosine nucleosidase and phosphorylase. These enzymes play important roles in purine metabolism and have been identified as potential targets for antimicrobial and anticancer drug development. The use of cyclohexylmethylmagnesium bromide in synthesizing these inhibitors demonstrates the compound's versatility in accessing diverse molecular architectures required for biological activity.

Traditional Preparation from Cyclohexylmethyl Halides

The conventional synthesis of cyclohexylmethylmagnesium bromide follows the established Grignard reagent formation protocol, involving the direct insertion of metallic magnesium into cyclohexylmethyl halides under strictly anhydrous conditions [1] [2]. This fundamental approach has remained the cornerstone of organomagnesium chemistry for over a century, despite various technological refinements.

The general reaction proceeds according to the following stoichiometry:
$$ \text{C}7\text{H}{13}\text{X} + \text{Mg} \rightarrow \text{C}7\text{H}{13}\text{MgX} $$

where X represents the halogen substituent (chloride, bromide, or iodide) [2]. The formation mechanism involves heterogeneous surface chemistry on the magnesium metal, requiring careful activation of the metal surface through mechanical abrasion or chemical etching with iodine [3] [4].

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange reactions have emerged as a powerful alternative to direct insertion methods, particularly for the synthesis of functionalized organometallic reagents [5] [6] [7]. These exchange processes operate through homogeneous mechanisms, offering superior control over reaction conditions and enhanced functional group compatibility.

The exchange reaction with cyclohexylmethyl halides typically employs isopropylmagnesium chloride as the exchange reagent:
$$ \text{i-PrMgCl} + \text{C}7\text{H}{13}\text{X} \rightarrow \text{C}7\text{H}{13}\text{MgCl} + \text{i-PrX} $$

Kinetic studies demonstrate that the exchange rate follows the halogen reactivity order: iodide > bromide > chloride [8]. This selectivity is attributed to the relative bond dissociation energies and the stability of the resulting carbanion intermediates [5]. The exchange mechanism involves a four-center transition state, bypassing free carbanion formation and thus avoiding rearrangement pathways [5].

Thermodynamic calculations using density functional theory methods indicate that the exchange process is primarily driven by the relative stabilities of the carbon-magnesium bonds, with sp²-hybridized carbons showing greater affinity for magnesium than sp³ centers [5]. For cyclohexylmethyl systems, the primary alkyl character facilitates efficient exchange under mild conditions.

The addition of lithium chloride significantly enhances the exchange reaction rate through the formation of more reactive ate complexes [7] [9] [10]. The presence of lithium chloride generates mixed metal species of the type RMgCl·LiCl, which exhibit increased nucleophilicity and reduced aggregation in solution [7]. This enhancement allows exchange reactions to proceed at temperatures as low as -40°C with reaction times reduced from hours to minutes [9].

Solvent Systems and Reaction Optimization

The choice of solvent system critically influences both the efficiency and selectivity of cyclohexylmethylmagnesium bromide formation [11] [12] [13] [14]. Traditional ethereal solvents provide the necessary coordination environment for organomagnesium species while maintaining sufficient reactivity for carbon-halogen bond activation.

Tetrahydrofuran emerges as the preferred solvent for most synthetic applications due to its superior coordinating ability and higher boiling point compared to diethyl ether [12] [14] [15]. The stronger Lewis basicity of tetrahydrofuran promotes greater dissociation of magnesium halide aggregates, leading to more reactive monomeric species [15]. However, this increased reactivity comes at the cost of reduced thermal stability and potential for peroxide formation during prolonged storage [13].

The Schlenk equilibrium plays a crucial role in determining the actual composition of Grignard reagent solutions [12] [14] [15]. In tetrahydrofuran, the equilibrium:
$$ 2 \text{RMgX} \rightleftharpoons \text{R}2\text{Mg} + \text{MgX}2 $$
favors the formation of diorganylmagnesium species and magnesium dihalide [15]. This redistribution affects both the reactivity profile and the stoichiometry of subsequent reactions [14].

Density functional theory calculations reveal that magnesium compounds exhibit preferential coordination numbers of four to six in tetrahydrofuran solution, with the exact solvation state dependent on concentration and temperature [15]. The formation of trans-dihalotetrakis(tetrahydrofuran)magnesium(II) complexes represents the thermodynamically most stable arrangement for the magnesium dihalide component [15].

Recent developments in green chemistry have prompted investigation of alternative solvent systems that offer improved environmental profiles while maintaining synthetic efficacy [13] [16]. 2-Methyltetrahydrofuran has shown particular promise, offering comparable reactivity to tetrahydrofuran with improved safety characteristics, including higher flash point and reduced peroxide formation tendency [13].

Advanced Synthesis via Sulfonate Intermediates

The utilization of sulfonate intermediates represents a significant advancement in the synthesis of cyclohexylmethylmagnesium bromide, offering enhanced selectivity and broader substrate scope compared to direct halogenation approaches [17] [18]. This methodology circumvents many of the limitations associated with traditional halide precursors, particularly for substrates sensitive to harsh halogenating conditions.

Cyclohexylmethyl Tosylate as a Precursor

Cyclohexylmethyl tosylate serves as an excellent precursor for organomagnesium reagent formation through nucleophilic displacement reactions [19] [17]. The synthesis of the tosylate precursor follows established protocols involving the reaction of cyclohexylmethanol with p-toluenesulfonyl chloride under basic conditions.

The preparation of cyclohexylmethyl tosylate typically employs the following conditions [19]:

  • Cyclohexylmethanol and sodium carbonate in toluene
  • Controlled addition of p-toluenesulfonyl chloride at 10-20°C
  • Esterification at 30-35°C until conversion is complete

This approach offers several advantages over direct halogenation methods. The tosylation reaction proceeds under milder conditions, minimizing side reactions such as elimination or rearrangement. Additionally, tosylate intermediates exhibit enhanced stability compared to their halide counterparts, facilitating purification and storage [17].

The conversion of cyclohexylmethyl tosylate to the corresponding magnesium reagent involves displacement with halide nucleophiles in the presence of magnesium metal or preformed Grignard reagents. This transformation can be accomplished through two primary pathways: direct displacement or exchange reactions.

Direct displacement typically employs sodium or potassium halides in polar aprotic solvents, generating the halide intermediate in situ for subsequent magnesium insertion. Exchange reactions utilize preformed organomagnesium reagents to directly generate the desired product through formal metathesis processes.

Catalytic Effects of Crown Ethers in Halide Displacement

Crown ethers have demonstrated remarkable catalytic activity in the displacement of tosylate groups by halide nucleophiles, significantly enhancing both reaction rates and yields [18]. These macrocyclic polyethers function through complexation of metal cations, increasing the nucleophilicity of the associated anions and facilitating bond-forming processes.

The mechanism of crown ether catalysis involves selective complexation of the metal cation component of the halide salt, effectively "naked" halide anions with enhanced nucleophilic character [18]. For sodium bromide systems, 18-crown-6 provides optimal complexation geometry, with the crown ether cavity diameter (2.6-3.2 Å) closely matching the ionic radius of sodium (1.90 Å) [18].

Experimental studies demonstrate substantial yield improvements when crown ethers are employed in halide displacement reactions [19] [18]. In the synthesis of cyclohexylmethyl bromide from the corresponding tosylate, the addition of 15-crown-5 catalyst increases yields from approximately 60% to over 90% under otherwise identical conditions [19].

The catalytic effect extends beyond simple yield enhancement to include improvements in reaction selectivity and reduced formation of elimination byproducts. Crown ether complexation suppresses competing E2 elimination pathways by maintaining the ionic character of the reaction medium and preventing the formation of contact ion pairs that favor elimination mechanisms [18].

Optimization studies reveal that substoichiometric quantities of crown ether (typically 0.1-0.2 equivalents) provide maximum catalytic benefit [18]. Higher concentrations can lead to decreased efficiency due to competitive complexation of product species and potential interference with workup procedures.

Industrial-Scale Production Challenges

The industrial production of cyclohexylmethylmagnesium bromide presents numerous technical challenges that distinguish large-scale synthesis from laboratory procedures [20] [21] [22] [23] [24]. These challenges encompass safety considerations, process control requirements, economic factors, and environmental compliance issues.

Heat management represents the most critical challenge in industrial Grignard reagent production [20] [22] [23]. The highly exothermic nature of magnesium insertion reactions can lead to thermal runaway conditions, particularly during the initiation phase when accumulated organic halide undergoes rapid reaction [23] [4]. The heat of reaction for typical Grignard formations ranges from 100-150 kJ/mol, requiring sophisticated temperature control systems to maintain safe operating conditions [25].

Traditional batch processes suffer from inherent safety limitations due to the heterogeneous nature of the reaction and the potential for hotspot formation [20] [4]. The accumulation of unreacted organic halide during the initiation period creates conditions for rapid, uncontrolled heat release once the reaction commences [23] [25]. Industrial facilities have addressed this challenge through the implementation of continuous flow technologies that provide superior heat transfer characteristics and eliminate accumulation effects [20] [24] [26].

The MgFlow technology represents a significant advancement in industrial Grignard production, enabling multi-ton scale synthesis with enhanced safety profiles [24]. This continuous flow approach utilizes packed bed reactors containing activated magnesium particles, allowing precise control of residence time and temperature profiles [26]. The technology has demonstrated successful operation at commercial scale, producing high-quality organomagnesium reagents with yields exceeding 95% over extended campaigns [22].

Moisture sensitivity presents another major challenge in industrial Grignard production [20] [27]. Organomagnesium reagents react rapidly with trace moisture, leading to product degradation and the formation of hydroxide precipitates [27]. Industrial processes must maintain anhydrous conditions throughout the entire production cycle, from raw material handling to final product packaging [27].

Advanced moisture control systems employ multiple layers of protection, including pre-dried feedstocks, inert gas blanketing, molecular sieve drying beds, and continuous moisture monitoring [27]. The integration of process analytical technology enables real-time detection of moisture ingress and immediate corrective action to maintain product quality [22].

Solvent recovery and recycling represent significant economic and environmental considerations in industrial Grignard production [28]. The large volumes of ethereal solvents required for commercial synthesis necessitate efficient recovery systems to minimize waste and reduce operational costs [28]. Modern distillation-based recovery systems achieve solvent purity levels suitable for reuse while minimizing energy consumption through heat integration and optimization [28].

The development of greener solvent alternatives has gained importance in addressing environmental concerns associated with traditional ethereal solvents [13] [16]. Bio-based solvents such as 2-methyltetrahydrofuran offer improved environmental profiles while maintaining the necessary chemical compatibility for organomagnesium chemistry [13].

Quality control and product standardization present unique challenges in industrial Grignard production due to the reactive nature of the products and the absence of simple analytical methods [22]. Industrial processes employ multiple analytical techniques, including titration methods, gas chromatography, and infrared spectroscopy, to ensure consistent product quality [26] [22].

Process optimization studies have identified key parameters affecting industrial Grignard production efficiency [4] [25]. Temperature control strategies, mixing intensity, surface area optimization, and initiation protocols all contribute to successful scale-up [4]. The development of standardized protocols and best practices has enabled reliable industrial production while maintaining safety standards [22] [24].

The economic viability of industrial Grignard production depends on numerous factors, including raw material costs, energy requirements, yield optimization, and regulatory compliance [20] [24]. Continuous improvement initiatives focus on process intensification, waste minimization, and integration with downstream synthetic processes to maximize overall efficiency [24].

Carbon-Carbon Bond Formation with Electrophiles

Cyclohexylmethylmagnesium bromide operates as a highly effective nucleophile in carbon-carbon bond formation reactions with various electrophilic substrates [1] [2]. The fundamental mechanism involves the attack of the nucleophilic carbon center, which bears partial negative charge due to the polarized magnesium-carbon bond, on electrophilic carbon atoms in carbonyl compounds [3] [2].

The nucleophilic character of the cyclohexylmethyl group arises from the significant electronegativity difference between magnesium (1.31) and carbon (2.55), creating a highly polarized covalent bond [4]. This polarization renders the carbon atom effectively carbanion-like in its reactivity profile [2] [5]. The reaction proceeds through distinct transition state geometries depending on the nature of the electrophile.

For aldehydes, the reaction follows a four-membered ring transition state mechanism where the cyclohexylmethyl group attacks the carbonyl carbon while magnesium coordinates to the oxygen atom [6] [1]. This concerted process results in the formation of secondary alcohols after aqueous workup. The mechanism can be represented as involving simultaneous bond formation between the nucleophilic carbon and the electrophilic carbonyl carbon, accompanied by coordination of magnesium to the carbonyl oxygen [7].

Ketones undergo nucleophilic addition through a six-membered ring transition state, which may involve dimeric magnesium species in solution [8]. The Schlenk equilibrium ensures the presence of multiple organomagnesium species, including dialkylmagnesium (R2Mg), organomagnesium halide (RMgX), and magnesium dihalide (MgX2) [9]. These species exist in dynamic equilibrium and can all participate in nucleophilic addition reactions with comparable reactivity [8].

The reaction with esters represents a more complex pathway where two equivalents of the Grignard reagent are consumed [1]. The initial nucleophilic attack forms a tetrahedral intermediate, which subsequently undergoes elimination of the alkoxide group. A second equivalent of cyclohexylmethylmagnesium bromide then attacks the resulting ketone intermediate, ultimately yielding tertiary alcohols bearing two cyclohexylmethyl substituents [1] [2].

Steric and Electronic Influences of the Cyclohexylmethyl Group

The cyclohexylmethyl substituent presents unique steric and electronic characteristics that significantly influence reaction selectivity and mechanism preference [10] [11]. The cyclohexyl ring contributes substantial steric bulk, with an A-value of approximately 3.0 kcal/mol, making it one of the larger substituents commonly encountered in organic synthesis [10] [11].

This steric bulk manifests in several important ways during nucleophilic reactions. The cyclohexyl ring preferentially adopts an equatorial conformation to minimize 1,3-diaxial interactions [12] [11]. When attached to the methyl group that subsequently participates in nucleophilic attack, this conformational preference can influence the approach trajectory to electrophilic centers [12].

The electronic influence of the cyclohexyl group operates through hyperconjugation effects [13] [14]. The carbon-carbon and carbon-hydrogen bonds of the cyclohexyl ring can donate electron density to the adjacent methyl carbon through orbital overlap [6]. This hyperconjugative stabilization enhances the nucleophilic character of the methyl carbon while simultaneously providing thermodynamic stabilization to any intermediate species formed during the reaction [13].

Steric hindrance becomes particularly pronounced in reactions with hindered electrophiles. The bulky cyclohexyl substituent can impede approach to sterically congested carbonyl centers, leading to reduced reaction rates compared to less hindered Grignard reagents [15] [16]. This steric effect can be exploited to achieve selectivity in competitive reaction scenarios where multiple electrophilic sites are present [17].

The combination of steric and electronic effects also influences the stereochemical outcome of additions to prochiral ketones [18] [15]. The bulky cyclohexylmethyl group can provide facial selectivity through steric interactions with substituents on the ketone, while electronic factors may favor specific conformational arrangements of the transition state [18] [8].

Radical-Mediated Pathways in Grignard Chemistry

Homolytic Cleavage of Magnesium-Carbon Bonds

The formation and reactivity of cyclohexylmethylmagnesium bromide can involve radical pathways under specific conditions [19] [20] [21]. Homolytic cleavage of the magnesium-carbon bond generates cyclohexylmethyl radicals and magnesium-centered radicals, representing an alternative mechanistic manifold to the conventional nucleophilic pathways [22] [23] [24].

The bond dissociation energy of the magnesium-carbon bond in cyclohexylmethylmagnesium bromide is substrate-dependent and can be significantly lowered in the presence of coordinating electrophiles [25] [26]. When substrates with low-lying π* orbitals coordinate to the magnesium center, the resulting stabilization of the radical state reduces the energy barrier for homolytic bond cleavage [26].

The mechanism of homolytic cleavage involves single electron transfer from the magnesium center to generate Mg- + and cyclohexylmethyl radical species [19] [21]. This process is facilitated by substrates that can accept and stabilize the transferred electron in their lowest unoccupied molecular orbitals [25]. The resulting radical intermediates can then participate in various coupling reactions, hydrogen abstraction processes, or further electron transfer events [27] [28].

Experimental evidence for radical intermediates in Grignard chemistry comes from radical trapping experiments using species such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) [29]. These studies demonstrate that alkyl radicals are indeed formed during Grignard reagent reactions and can be intercepted before they participate in productive bond-forming processes [29].

The lifetime of cyclohexylmethyl radicals generated through homolytic cleavage is typically very short, on the order of 10^-7 seconds [29]. This transient existence necessitates rapid coupling or termination reactions to prevent decomposition or unwanted side reactions [19]. The coupling of cyclohexylmethyl radicals with magnesium-centered radicals regenerates the covalent Grignard reagent, completing a catalytic cycle for radical formation [21].

Substrate-Dependent Radical Stabilization

The propensity for radical pathway involvement in cyclohexylmethylmagnesium bromide reactions depends critically on the electronic nature of the substrate [25] [26]. Substrates with low reduction potentials and accessible π* orbitals promote single electron transfer mechanisms over conventional nucleophilic pathways [26].

Aromatic ketones, particularly those with electron-withdrawing substituents, facilitate radical pathways through stabilization of the reduced substrate [26]. The π* orbitals of conjugated carbonyl systems can accommodate the transferred electron, forming stable radical anion intermediates [30]. This stabilization lowers the overall energy barrier for the single electron transfer process and makes radical pathways competitive with nucleophilic mechanisms [25].

Fluorenone represents an extreme case where the very low reduction potential strongly favors radical pathways over nucleophilic addition [25] [26]. The extended conjugation system and planar geometry of fluorenone provide exceptional stabilization for the radical anion formed upon electron transfer from the Grignard reagent [26]. Consequently, reactions with fluorenone predominantly proceed through single electron transfer mechanisms regardless of the steric bulk of the organomagnesium reagent.

Aliphatic ketones and aldehydes, conversely, possess high reduction potentials and lack low-lying π* orbitals [26]. These substrates cannot effectively stabilize transferred electrons, making radical pathways energetically unfavorable compared to direct nucleophilic attack [25]. The absence of conjugation eliminates the possibility of radical anion stabilization, thereby maintaining the preference for conventional two-electron mechanisms [26].

The stabilization of cyclohexylmethyl radicals also plays a crucial role in determining reaction outcomes [31] [13]. The cyclohexyl substituent provides modest radical stabilization through hyperconjugation with the carbon-hydrogen bonds of the ring system [31] [14]. This stabilization is significantly less than that provided by aromatic or other strongly electron-donating groups, but it is sufficient to influence reaction selectivity when competing pathways are available [13].

Ring-opening reactions of cyclohexyl radicals to form linear alkyl radicals have been observed under specific conditions, particularly when radical-stabilizing substituents are present at strategic positions [31] [32]. These rearrangements can lead to unexpected product distributions and highlight the complex interplay between radical stability and reaction mechanism [31].

Hydrogen Bond Acceptor Count

2

Exact Mass

200.00510 g/mol

Monoisotopic Mass

200.00510 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-16-2023

Explore Compound Types